5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Comprehensive Analysis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
The compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often found in compounds with various pharmacological activities. The specific structure of this compound includes methyl and phenyl substituents, which can influence its chemical behavior and interaction with biological targets .
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves cyclocondensation reactions. For instance, the starting material for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similar synthetic strategies are likely applicable to the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, with appropriate modifications to introduce the additional phenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, and the compound was found to crystallize in the monoclinic system with space group P21/n . The molecular geometry and electronic structure can also be investigated using density functional theory (DFT), which provides insights into the chemical shifts and the HOMO-LUMO energy levels, indicating the molecule's electronic transitions and stability .
Chemical Reactions Analysis
Pyrazole carboxylic acids can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a corresponding carboxamide, while the reaction with base led to an imidazo[4,5-b]pyridine derivative . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for generating diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids, such as solubility, melting point, and thermal stability, can be characterized using techniques like thermo gravimetric analysis. The solubility can be influenced by the presence of substituents, while the melting point and thermal stability provide information about the compound's robustness under various conditions. The chemical properties, including acidity, reactivity towards nucleophiles, and electrophiles, are determined by the functional groups present in the molecule .
Scientific Research Applications
Antioxidant and Antimicrobial Activities
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has demonstrated notable antimicrobial and antioxidant activities. In a study by Umesha, Rai, & Harish Nayaka (2009), compounds synthesized from this acid exhibited significant efficacy in these areas, as assessed through various assays including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays (Umesha, Rai, & Harish Nayaka, 2009).
Structural and Spectral Investigations
Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, focusing on its structural, spectral, and theoretical aspects. The research involved characterization through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights into the compound's properties (Viveka et al., 2016).
Synthesis and Characterization of Derivatives
Research by Kasımoğulları & Arslan (2010) involved the synthesis and characterization of various pyrazole derivatives, including those of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. The structures of these compounds were elucidated using NMR, Mass, FTIR, and elemental analysis, contributing to the understanding of pyrazole chemistry (Kasımoğulları & Arslan, 2010).
Antibacterial Activities of Derivatives
Bildirici, Şener, & Tozlu (2007) synthesized new derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The study found that some derivatives, particularly the sulfamide derivative, showed significant activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Catalytic Applications
A study by Maurya & Haldar (2020) explored the use of pyrazole derivatives, including 3,5-diphenyl-1H-pyrazole, in the green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. This research highlighted the potential of these compounds in catalysis, particularly in oxidation reactions (Maurya & Haldar, 2020).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,3-diphenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYNXGMTSTQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350095 | |
Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
15409-48-0 | |
Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15409-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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